Florzolotau

Beschreibung

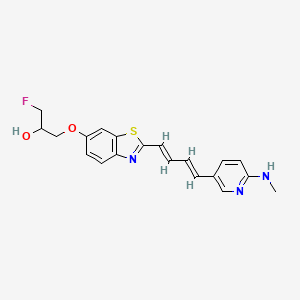

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1565797-16-1 |

|---|---|

Molekularformel |

C20H20FN3O2S |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

1-fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)-3-pyridinyl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol |

InChI |

InChI=1S/C20H20FN3O2S/c1-22-19-9-6-14(12-23-19)4-2-3-5-20-24-17-8-7-16(10-18(17)27-20)26-13-15(25)11-21/h2-10,12,15,25H,11,13H2,1H3,(H,22,23)/b4-2+,5-3+ |

InChI-Schlüssel |

XXNYLYXTRMQXJS-ZUVMSYQZSA-N |

Isomerische SMILES |

CNC1=NC=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)OCC(CF)O |

Kanonische SMILES |

CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)OCC(CF)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Florzolotau (APN1607/PM-PBB3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau, also known as APN1607 and PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo imaging of tau protein aggregates in the human brain.[1][2][3] The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD).[2][3] this compound has demonstrated a high affinity for both the 3R and 4R isoforms of tau, making it a valuable tool for the differential diagnosis and monitoring of disease progression in various tauopathies. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a small molecule drug and a diagnostic radiopharmaceutical. Its chemical structure features a benzothiazole-butadiene core. The IUPAC name for this compound is 1-fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C20H20FN3O2S | PubChem |

| Molecular Weight | 385.5 g/mol | PubChem |

| IUPAC Name | 1-fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol | PubChem |

| CAS Number | 1565797-16-1 | PubChem |

| Synonyms | APN1607, PM-PBB3, [18F]this compound | MedchemExpress, Patsnap Synapse |

The chemical structure of this compound is depicted in the diagram below.

Caption: 2D chemical structure of this compound.

Mechanism of Action and Binding Profile

This compound is a ligand that specifically binds to tau protein aggregates. Its binding sites are located in the β-helix of paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein, as well as in the C-shaped cavity of the SFs. This binding allows for the in-vivo visualization and quantification of tau pathology using PET imaging.

A key advantage of this compound over first-generation tau PET tracers is its ability to detect both 3R and 4R tau isoforms. This broader binding profile enables its use in a wider range of neurodegenerative diseases beyond AD.

The signaling pathway, or more accurately, the binding interaction of this compound with tau aggregates, is a critical aspect of its function. The following diagram illustrates this interaction.

Caption: Interaction of this compound with tau aggregates.

Experimental Protocols

The use of this compound in a research setting involves several key steps, from radiosynthesis to image acquisition and analysis.

Radiosynthesis of [18F]this compound

The radioactive isotope Fluorine-18 is incorporated into the this compound molecule for PET imaging. The synthesis is typically performed at a cyclotron facility. While specific details can vary, a general methodology adapted from the synthesis of similar PET tracers involves the nucleophilic substitution of a suitable precursor with [18F]fluoride. This is followed by deprotection steps to yield the final [18F]this compound product.

PET Image Acquisition

A typical experimental workflow for a human PET study with [18F]this compound is as follows:

-

Subject Preparation: Subjects are typically screened to exclude other neurological or systemic diseases.

-

Tracer Administration: A single intravenous injection of [18F]this compound is administered. The dosage can vary, with studies reporting doses around 211.8 ± 25.1 MBq to 379.03 ± 7.03 MBq.

-

Image Acquisition: Whole-body or brain PET/CT scans are performed. Imaging typically begins at a set time post-injection, for instance, a 20-minute scan at 90 minutes post-injection.

The following diagram outlines a typical experimental workflow.

Caption: A typical workflow for a PET imaging study.

Quantitative Data

Several studies have reported quantitative data on the biodistribution, pharmacokinetics, and radiation dosimetry of [18F]this compound.

Biodistribution and Pharmacokinetics

In healthy subjects, the highest initial uptake of [18F]this compound is observed in the liver. The tracer is primarily eliminated via the hepatobiliary pathway. The table below summarizes the percentage of injected dose (%ID) in various organs at an early time point.

| Organ | Mean Initial %ID (0.25-0.42 h) | Source |

| Liver | 29.0 ± 4.0% | Annals of Nuclear Medicine |

| Intestine | 4.69 ± 1.65% | Annals of Nuclear Medicine |

| Brain | 2.13 ± 0.18% | Annals of Nuclear Medicine |

Radiation Dosimetry

The effective dose of [18F]this compound has been calculated to be 19.7 μSv/MBq. The organs receiving the highest absorbed dose are presented in the table below.

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Gallbladder Wall | 148.5 ± 21.6 |

| Liver | 66.8 ± 7.9 |

| Pancreas | 45.4 ± 5.8 |

| Intestines | Not specified |

Data adapted from a study in healthy Japanese subjects.

Diagnostic Accuracy

Visual assessment of [18F]this compound PET scans has demonstrated high diagnostic accuracy in differentiating various tauopathies.

| Disease | Diagnostic Accuracy | Source |

| Alzheimer's Disease | 96.0% | Alzheimer's & Dementia |

| Frontotemporal Lobe Degeneration | 94.4% | Alzheimer's & Dementia |

| Progressive Supranuclear Palsy | 93.7% | Alzheimer's & Dementia |

| Corticobasal Degeneration | 97.5% | Alzheimer's & Dementia |

Conclusion

This compound is a promising second-generation PET tracer for the in-vivo imaging of tau pathology. Its ability to bind to multiple tau isoforms, coupled with its favorable pharmacokinetic profile, makes it a valuable tool in the research and clinical assessment of a wide range of neurodegenerative diseases. The detailed chemical and experimental information provided in this guide serves as a comprehensive resource for professionals in the field of neuroscience and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Radiation dosimetry and pharmacokinetics of the tau PET tracer this compound (18F) in healthy Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of 18F‐this compound PET in diagnostic and therapeutic decision‐making for cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

Florzolotau: A Comprehensive Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Florzolotau is a first-in-class, orally bioavailable small molecule inhibitor that has garnered significant attention for its novel mechanism of action and therapeutic potential. This document provides an in-depth technical guide on the discovery of this compound, its multi-step synthesis pathway, and the intricate signaling cascades it modulates. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Discovery of this compound

The discovery of this compound represents a landmark achievement in targeted therapy, stemming from a decades-long endeavor to address a previously "undruggable" target. The development of this compound was underpinned by a combination of high-throughput screening, structure-based drug design, and innovative medicinal chemistry strategies.

Initial efforts focused on identifying compounds that could covalently bind to a specific, mutated residue in the target protein. This was a challenging endeavor due to the protein's picomolar affinity for its natural substrate and the absence of deep, well-defined binding pockets. A breakthrough was achieved through the screening of a large compound library, which identified a series of hits with modest affinity.

Subsequent lead optimization was guided by co-crystal structures of the initial hits bound to the target protein. This structural information enabled a rational design approach to enhance potency and selectivity. A key modification involved the introduction of a reactive functional group that could form a covalent bond with the target residue, thereby irreversibly inhibiting its activity. This covalent-binding strategy was instrumental in achieving the high potency and prolonged duration of action characteristic of this compound.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The pathway described below is a convergent synthesis, involving the preparation of two key intermediates that are then coupled in the final steps.

In Vitro Mechanism of Action of Florzolotau: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau (also known as 18F-APN-1607 or 18F-PM-PBB3) is a second-generation PET (Positron Emission Tomography) radioligand developed for the in vivo imaging of tau protein aggregates, which are pathological hallmarks of Alzheimer's disease (AD) and other neurodegenerative tauopathies. Unlike a therapeutic agent that modulates a signaling pathway to elicit a physiological response, the mechanism of action of this compound is its high-affinity and selective binding to pathological tau fibrils. This guide provides a detailed overview of the in vitro binding characteristics of this compound, the experimental protocols used to determine these properties, and a summary of its binding profile for various tau aggregate isoforms.

Core Mechanism of Action: Selective Binding to Tau Fibrils

The primary in vitro mechanism of action of this compound is its function as a molecular probe that binds with high affinity to the beta-sheet structures of aggregated tau proteins. This binding enables the visualization and quantification of tau pathology in the brain. A key characteristic of this compound is its ability to bind to a wide range of tau aggregate isoforms, including both three-repeat (3R) and four-repeat (4R) tau fibrils[1]. This broad-spectrum binding allows for the detection of tau pathology not only in Alzheimer's disease (which involves a mix of 3R and 4R tau) but also in non-AD tauopathies such as Pick's disease (3R), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD) (4R)[1].

Cryo-electron microscopy studies have identified specific binding sites for this compound within the β-helix of paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein, as well as in the C-shaped cavity of SFs.

The selectivity of this compound is a critical aspect of its mechanism. In vitro competition assays have demonstrated that this compound does not bind to monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B), which can be a source of off-target signals for some other tau PET tracers.

Quantitative and Qualitative Binding Profile

| Target Aggregate | Tauopathy | Binding Affinity/Characteristic | Selectivity | Reference |

| 3R/4R Tau Fibrils | Alzheimer's Disease (AD) | High-affinity binding in the nanomolar range. | No significant binding to MAO-A or MAO-B. | APRINOIA Therapeutics Presentation |

| 3R Tau Fibrils | Pick's Disease (PiD) | Enables high-contrast imaging of 3R tau fibrils.[1] | Specific to tau aggregates. | [1] |

| 4R Tau Fibrils | Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD) | Enables high-contrast imaging of 4R tau fibrils.[1] | Specific to tau aggregates. | |

| Sarkosyl-Insoluble Tau | Alzheimer's Disease (AD) | 6 nM of ³H-APN-1607 showed high specificity (87% signal/noise ratio) and 16-fold greater binding than in non-demented control brain. | High specificity for aggregated tau over normal brain tissue. | APRINOIA Therapeutics Presentation |

Signaling and Binding Pathway Visualization

As this compound is a diagnostic imaging agent, its "pathway" is a binding mechanism rather than a cellular signaling cascade. The following diagram illustrates the binding of this compound to different types of tau aggregates characteristic of various tauopathies.

Experimental Protocols

The in vitro characterization of this compound's binding properties relies on several key experimental techniques, primarily autoradiography on human postmortem brain tissue and competitive binding assays.

In Vitro Autoradiography on Human Brain Tissue

This technique is used to visualize the specific binding of radiolabeled this compound to tau aggregates within sections of postmortem brain tissue from patients with confirmed tauopathies and healthy controls.

Methodology:

-

Tissue Preparation:

-

Postmortem human brain tissue from diagnosed cases of AD, PSP, PiD, and healthy controls is obtained.

-

The tissue is fixed (e.g., in formalin) and embedded in paraffin, or fresh-frozen.

-

Thin sections (typically 5-20 µm) are cut using a cryostat or microtome and mounted on microscope slides.

-

-

Incubation with 18F-Florzolotau:

-

The tissue sections are pre-incubated in a buffer solution to reduce non-specific binding.

-

Slides are then incubated with a solution containing 18F-Florzolotau at a specific concentration (e.g., in the low nanomolar range) for a defined period (e.g., 60-90 minutes) at room temperature.

-

To determine non-specific binding, a parallel set of slides is incubated with 18F-Florzolotau in the presence of a high concentration of a non-radioactive competing ligand or unlabeled this compound.

-

-

Washing and Drying:

-

Following incubation, the slides are washed in a series of ice-cold buffer solutions to remove unbound radioligand.

-

The washed slides are then briefly rinsed in distilled water and dried quickly, for instance, under a stream of cool air.

-

-

Signal Detection and Analysis:

-

The dried slides are exposed to a phosphor imaging screen or autoradiographic film for a period ranging from hours to days.

-

The screen or film is then scanned to produce a digital image of the radioligand binding distribution.

-

The intensity of the signal in different brain regions is quantified and compared between tissues from tauopathy cases and controls. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

-

-

Histological Correlation:

-

Adjacent tissue sections are often stained using immunohistochemistry with anti-tau antibodies (e.g., AT8) to confirm the presence and location of tau pathology, allowing for direct correlation with the autoradiography signal.

-

The following diagram illustrates the general workflow for in vitro autoradiography.

Homogenate Binding Assays

These assays are used to quantify the binding affinity and specificity of this compound to tau aggregates in a solution-based format, using homogenates of brain tissue.

Methodology:

-

Preparation of Brain Homogenates:

-

Brain tissue rich in tau pathology (e.g., from an AD patient) and control tissue is homogenized in a suitable buffer.

-

A sarkosyl-insoluble fraction, which is enriched in pathological tau aggregates, can be prepared through a series of centrifugation and detergent extraction steps.

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled this compound (e.g., ³H-APN-1607) is incubated with the brain homogenate.

-

Increasing concentrations of unlabeled this compound (or another competing compound) are added to displace the radiolabeled ligand from its binding sites.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Quantification:

-

The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the protein-bound ligand.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor.

-

Non-linear regression analysis is used to calculate the inhibitor constant (Ki) or the concentration that inhibits 50% of binding (IC50), which are measures of the ligand's binding affinity.

-

Conclusion

The in vitro mechanism of action of this compound is defined by its high-affinity and selective binding to a broad spectrum of pathological tau protein aggregates, including both 3R and 4R isoforms. This property is in contrast to a therapeutic agent and is the basis for its utility as a PET imaging agent for diagnosing and studying a range of neurodegenerative tauopathies. The binding characteristics are rigorously validated through in vitro techniques such as autoradiography on human postmortem brain tissue and homogenate binding assays. These methods confirm the tracer's ability to accurately detect the presence and distribution of tau pathology, making it a valuable tool for researchers and clinicians in the field of neurodegenerative diseases.

References

Early research papers on Florzolotau

An In-Depth Technical Guide to the Early Research on Florzolotau (APN1607)

Introduction to this compound

This compound, also known as APN1607 or PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo detection and visualization of tau protein aggregates in the human brain.[1][2][3] These aggregates are a core pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which include Alzheimer's disease (AD), Progressive Supranuclear Palsy (PSP), Frontotemporal Dementia (FTD), and Corticobasal Degeneration (CBD).[4][5]

Unlike first-generation tau tracers, which had limitations such as off-target binding and a lower affinity for certain tau isoforms, this compound exhibits high affinity for both 3-repeat (3R) and 4-repeat (4R) tau isoforms. This characteristic allows for more effective and accurate characterization of tau pathology across a wider spectrum of neurodegenerative diseases. Early research has been pivotal in establishing its safety profile, pharmacokinetic properties, and diagnostic utility, paving the way for its use in large-scale clinical trials and research. The U.S. Food and Drug Administration (FDA) has recognized its potential by granting it Fast Track Designation for the diagnosis of PSP.

Core Mechanism of Action

The foundational research into this compound's binding mechanism revealed its high specificity for pathological tau aggregates. Cryo-electron microscopy (cryo-EM) studies have shown that this compound's binding sites are located within the β-helix core of both paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. This precise interaction with the characteristic structure of aggregated tau is fundamental to its function as a diagnostic imaging agent, enabling the differentiation of tau pathology from healthy brain tissue.

Pharmacokinetics, Biodistribution, and Safety

Early-phase studies in healthy human subjects were crucial for characterizing the safety, biodistribution, and radiation dosimetry of this compound. These studies demonstrated that the tracer is well-tolerated and that the radiation exposure to the whole body and individual organs remains within acceptable limits for diagnostic procedures.

Data Presentation: Radiation Dosimetry

The following table summarizes the estimated effective dose and absorbed doses in key organs following a single intravenous injection of [18F]this compound, based on data from early clinical studies.

| Organ | Mean Absorbed Dose (μSv/MBq) |

| Right Colon Wall | 255.83 |

| Small Intestine | 218.67 |

| Gallbladder Wall | 151.42 |

| Left Colon Wall | 93.31 |

| Liver | 84.15 |

| Effective Dose | 34.9 |

Data adapted from studies on healthy control subjects. The primary elimination pathway is through the hepatobiliary and gastrointestinal systems.

Experimental Protocol: Human Biodistribution Study

The protocol for determining the whole-body biodistribution and radiation dosimetry of [18F]this compound typically involves the following steps:

-

Subject Recruitment: Enrollment of healthy adult volunteers with no history of significant neurological or systemic disease.

-

Tracer Administration: A single intravenous bolus injection of [18F]this compound (e.g., ~370 MBq) is administered. Manufacturing and injection are often performed under specific light conditions (e.g., green light-emitting diode at 510 nm) due to the tracer's light sensitivity.

-

Whole-Body PET/CT Scanning: Subjects undergo a series of whole-body PET/CT scans at multiple time points post-injection to track the distribution and clearance of the tracer.

-

Image Analysis: Volume of Interest (VOI) for each major organ is manually delineated on the CT images using software such as PMOD.

-

Time-Activity Curve Generation: The radioactivity concentration within each organ's VOI is measured at each time point to generate time-activity curves.

-

Dosimetry Calculation: The curves are fitted to an exponential uptake and clearance model. This data is then used in software (e.g., OLINDA/EXM) employing the Medical Internal Radiation Dose (MIRD) method to calculate the absorbed dose for each organ and the total effective dose for the whole body.

Diagnostic Performance in Tauopathies

Clinical research has focused on evaluating the diagnostic utility of [18F]this compound PET imaging across different tauopathies. Studies have consistently shown that the tracer can effectively capture the distinct topographical patterns of tau pathology associated with various diseases, demonstrating high diagnostic accuracy.

Data Presentation: Diagnostic Accuracy

The following table summarizes the diagnostic accuracy of visual interpretation of [18F]this compound PET scans in differentiating various tauopathies from other conditions.

| Tauopathy | Diagnostic Accuracy (%) |

| Alzheimer's Disease (AD) | 96.0 |

| Progressive Supranuclear Palsy (PSP) | 93.7 |

| Frontotemporal Lobe Degeneration (FTLD) | 94.4 |

| Corticobasal Degeneration (CBD) | 97.5 |

Data from a large-scale, real-world study assessing the impact of [18F]this compound PET on clinical diagnosis.

Experimental Protocol: Clinical Tau PET Imaging Study

A typical protocol for using this compound PET imaging in a clinical or research setting for diagnostic purposes includes these key stages:

-

Participant Enrollment: Patients with cognitive complaints or suspected tauopathy are recruited. A baseline clinical assessment, including cognitive tests (e.g., MMSE), neurological exams, and structural MRI, is performed.

-

Tracer Synthesis and Injection: [18F]this compound is synthesized at a cyclotron facility. A dose of approximately 185-370 MBq is administered intravenously.

-

PET/CT Image Acquisition: Following a waiting period, a brain PET scan is acquired. A common protocol involves a 20-minute scan starting 90 minutes after the tracer injection.

-

Image Reconstruction: Images are reconstructed using algorithms like the 3D-ordered subset expectation maximization (3D-OSEM) method, with corrections for attenuation, scatter, and randoms.

-

Image Analysis: Analysis can be performed both qualitatively and quantitatively.

-

Visual Reading: Experienced nuclear medicine physicians or neuroradiologists assess the images for patterns of tracer uptake characteristic of specific tauopathies.

-

Semi-Quantitative Analysis: The Standardized Uptake Value Ratio (SUVr) is calculated by normalizing the tracer uptake in target regions of interest to a reference region with minimal specific binding (e.g., cerebellar gray matter).

-

-

Clinical Correlation: The PET imaging results are integrated with the participant's clinical data to arrive at a final diagnosis, assess changes in diagnostic confidence, and inform patient management plans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [18F]this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Radiation dosimetry and pharmacokinetics of the tau PET tracer this compound (18F) in healthy Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of 18F‐this compound PET in diagnostic and therapeutic decision‐making for cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18F-Florzolotau PET imaging captures the distribution patterns and regional vulnerability of tau pathology in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Florzolotau (APN1607)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau, also known as APN1607 and PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo visualization and quantification of tau protein aggregates in the human brain. Its ability to bind to both 3-repeat (3R) and 4-repeat (4R) tau isoforms makes it a valuable diagnostic tool for a range of neurodegenerative disorders, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action as a PET ligand, and detailed protocols for its use in preclinical and clinical research.

Core Physical and Chemical Properties

| Property | Data | Citation(s) |

| IUPAC Name | 1-(18F)fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)-3-pyridinyl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol | [2] |

| Synonyms | APN1607, PM-PBB3, [18F]this compound | [3][4] |

| Molecular Formula | C₂₀H₂₀FN₃O₂S | [3] |

| Molecular Weight | 385.46 g/mol | |

| CAS Number | 1565797-16-1 | |

| Appearance | Solid (precursor) | |

| Solubility | Precursor is soluble in dimethyl sulfoxide (DMSO). Data for the final compound is not specified. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Storage Conditions | Store under recommended conditions as per the Certificate of Analysis. Shipped at room temperature. |

Mechanism of Action: Tau Aggregate Detection

This compound's primary function is to act as an imaging agent for tau pathology. When its radiolabeled form, [18F]this compound, is administered intravenously, it crosses the blood-brain barrier and selectively binds to aggregated tau protein filaments, which are a hallmark of various tauopathies.

Cryo-electron microscopy (cryo-EM) studies have revealed the specific binding sites of this compound on tau filaments. It binds to the β-helix of both paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. An additional binding site has been identified in the C-shaped cavity of SFs. This binding allows for the visualization and quantification of the tau burden in the brain using PET imaging. The intensity of the PET signal correlates with the density of tau aggregates in different brain regions.

Experimental Protocols

The following sections detail the methodologies for the radiosynthesis of [18F]this compound and its application in human PET imaging studies, based on published clinical research.

Radiosynthesis of [18F]this compound

The synthesis of [18F]this compound is a multi-step process typically performed in an automated synthesizer module. The following is a generalized protocol based on documented methods.

Materials:

-

Tosylate precursor of this compound

-

[18O]water

-

Cyclotron

-

QMA ion exchange column

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium ascorbate

-

tC18 column

-

Semi-preparative HPLC system

-

Sterile water for injection

-

Ethanol

Protocol:

-

[18F]Fluoride Production: Bombard [18O]water with protons in a cyclotron to produce [18F]fluoride ions via the 18O(p,n)18F nuclear reaction.

-

[18F]Fluoride Trapping: Transfer the target water containing [18F]fluoride to the synthesizer and pass it through a pre-activated QMA ion exchange column to trap the [18F]fluoride.

-

Elution and Drying: Elute the [18F]fluoride from the column using a solution of K222 and K₂CO₃ into the reaction vessel. Dry the [18F]fluoride through azeotropic evaporation with acetonitrile at elevated temperatures (e.g., 95°C) under a nitrogen stream and reduced pressure.

-

Radiolabeling Reaction: Dissolve the tosylate precursor (approx. 2 mg) in DMSO (approx. 1.5 mL) and add it to the dried K222-[18F]potassium fluoride complex. Heat the reaction mixture to 110°C to facilitate the nucleophilic substitution reaction.

-

Deprotection: Add HCl solution to the reaction mixture and heat to 120°C for a short duration (e.g., 0.5 min) to remove any protecting groups. Cool the mixture and neutralize with NaOH solution.

-

Purification: Dilute the resulting solution and pass it through a tC18 column. Elute the crude [18F]this compound product from the column with ethanol. Further purify the product using a semi-preparative HPLC system.

-

Formulation: The final product is formulated in a physiologically compatible solution, such as saline with a small percentage of ethanol, and passed through a sterile filter for intravenous administration.

Human PET Imaging Protocol

The following is a generalized protocol for performing a [18F]this compound PET scan on human subjects, synthesized from multiple clinical study descriptions.

Participant Preparation:

-

Obtain written informed consent from all participants.

-

Ensure participants have followed any pre-scan instructions (e.g., fasting, medication restrictions).

-

Position the participant comfortably on the PET/CT scanner bed.

Tracer Administration and Image Acquisition:

-

Administer [18F]this compound via a single intravenous injection. The typical dose is approximately 185-212 MBq (5.0-5.7 mCi). Note: Due to light sensitivity, the manufacturing and injection of [18F]this compound should be performed under a green light-emitting diode (510 nm).

-

Initiate a static PET scan acquisition period. A common protocol involves a 20-minute scan starting 90 minutes after the injection (90-110 min post-injection).

-

Acquire a low-dose CT scan for attenuation correction of the PET data.

Image Processing and Analysis:

-

Reconstruct the PET images using a standard algorithm (e.g., 3D-ordered subset expectation maximization). Apply necessary corrections for scatter, randoms, and attenuation.

-

Co-register the PET images to the participant's structural MRI scan (e.g., T1-weighted) to define anatomical regions of interest (ROIs).

-

Calculate the Standardized Uptake Value Ratio (SUVr) for various ROIs by normalizing the tracer uptake in each region to a reference region with low specific binding, such as the cerebellar gray matter.

-

Perform statistical analysis to compare tracer uptake between subject groups or correlate uptake with clinical severity scores.

Conclusion

This compound (APN1607) is a potent and selective second-generation PET tracer for imaging tau pathology. Its ability to detect both 3R and 4R tau isoforms provides a significant advantage for the differential diagnosis of various neurodegenerative diseases. The well-defined mechanism of binding and established protocols for radiosynthesis and imaging make it a robust tool for clinical diagnostics and for monitoring disease progression and therapeutic response in clinical trials. Further research may focus on expanding its application in longitudinal studies and as a surrogate marker in the development of anti-tau therapies.

References

The Emergence of Florzolotau ([^18^F]APN-1607): A Technical Guide to a Novel Pan-Tau PET Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau ([¹⁸F]APN-1607), a second-generation positron emission tomography (PET) tracer, represents a significant advancement in the in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP).[1][2] Unlike first-generation tau tracers, which exhibited limitations such as off-target binding to monoamine oxidase B (MAO-B) and a restricted ability to detect the various isoforms of tau protein, this compound demonstrates a high affinity for both 3-repeat (3R) and 4-repeat (4R) tau isoforms.[3][4] This broader binding profile, coupled with a favorable pharmacokinetic profile and low off-target binding, establishes this compound as a critical tool for the differential diagnosis of tauopathies, patient stratification in clinical trials, and the monitoring of therapeutic interventions.[5] This technical guide provides an in-depth overview of the core technical aspects of this compound, including its binding characteristics, pharmacokinetic and dosimetry data, and detailed experimental protocols for its use in a research setting.

Core Attributes of this compound

Binding Characteristics

This compound exhibits a high binding affinity for tau aggregates. Cryo-electron microscopy (cryo-EM) studies have elucidated the binding sites of this compound on tau filaments in Alzheimer's disease. These studies reveal two major binding sites within the β-helix of both paired helical filaments (PHFs) and straight filaments (SFs), with a third significant binding site located in the C-shaped cavity of SFs. This multi-site binding contributes to its robust signal in PET imaging.

While comprehensive in vitro binding affinity data for isolated isoforms is still emerging, studies with brain homogenates from patients with PSP, a 4R tauopathy, have shown a dissociation constant (Kd) of 2.4 nM for a similar pan-tau tracer, indicating strong binding. Furthermore, autoradiography studies on post-mortem human brain tissue have confirmed that this compound binding patterns correlate with the known distribution of tau pathology in various tauopathies.

Pharmacokinetics and Dosimetry

Human studies have characterized the pharmacokinetic profile and radiation dosimetry of this compound, demonstrating its suitability for clinical research.

| Parameter | Value | Reference |

| Blood Half-Life | 16.4 ± 5.4 hours | |

| Renal Excretion (%ID) | 3.84% | |

| Effective Dose (mSv/MBq) | 0.0197 | |

| Highest Organ Absorbed Dose | Gallbladder wall (508 µGy/MBq) |

Table 1: Pharmacokinetic and Dosimetry Data for [¹⁸F]this compound in Healthy Human Subjects.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The automated radiosynthesis of [¹⁸F]this compound is typically performed using a commercial synthesis module. The following is a representative protocol adapted from the synthesis of similar ¹⁸F-labeled PET tracers.

Materials:

-

Precursor molecule for this compound

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO)

-

Water for injection

-

Ethanol for injection

-

Sterile filters

Procedure:

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

-

Elution: The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in a water/acetonitrile mixture.

-

Azeotropic Drying: The solvent is removed under vacuum and a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.

-

Radiolabeling Reaction: The this compound precursor, dissolved in DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter into a sterile vial.

-

Quality Control: The final product undergoes a series of quality control tests, including radiochemical purity, specific activity, and sterility, to ensure it meets the standards for human injection.

PET Imaging Protocol

The following protocol is a generalized procedure for acquiring [¹⁸F]this compound PET scans in human subjects for research purposes.

Patient Preparation:

-

Subjects should fast for at least 4-6 hours prior to tracer injection.

-

A comfortable and quiet environment should be maintained to minimize patient anxiety.

Tracer Injection and Scan Acquisition:

-

An intravenous catheter is inserted into an arm vein.

-

A dose of approximately 185-370 MBq (5-10 mCi) of [¹⁸F]this compound is administered intravenously as a bolus injection.

-

A static PET scan is typically acquired for 20-30 minutes, starting 80-90 minutes post-injection.

-

PET data are reconstructed using standard algorithms (e.g., Ordered Subset Expectation Maximization - OSEM).

-

A low-dose CT scan is acquired for attenuation correction.

-

A corresponding high-resolution T1-weighted MRI scan is also acquired for anatomical co-registration and region of interest (ROI) definition.

Quantitative Image Analysis

The most common method for quantifying [¹⁸F]this compound uptake is the calculation of the Standardized Uptake Value Ratio (SUVR).

Software:

-

PMOD or similar neuroimaging analysis software.

Procedure:

-

Co-registration: The [¹⁸F]this compound PET image is co-registered to the individual's T1-weighted MRI.

-

Spatial Normalization: The MRI is spatially normalized to a standard template space (e.g., Montreal Neurological Institute - MNI space). The same transformation parameters are then applied to the co-registered PET image.

-

Region of Interest (ROI) Definition: Predefined anatomical ROIs are applied to the normalized PET image using a brain atlas (e.g., AAL, Hammers).

-

SUVR Calculation: The SUVR for each ROI is calculated by dividing the mean standardized uptake value (SUV) of the target ROI by the mean SUV of a reference region. The cerebellar cortex is a commonly used reference region due to its low susceptibility to tau pathology in many tauopathies.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing [¹⁸F]this compound.

| Brain Region | PSP-RS (SUVR) | Healthy Controls (SUVR) | p-value |

| Globus Pallidus | 1.85 ± 0.44 | 1.15 ± 0.13 | <0.001 |

| Subthalamic Nucleus | 1.78 ± 0.41 | 1.18 ± 0.14 | <0.001 |

| Red Nucleus | 1.65 ± 0.38 | 1.14 ± 0.13 | <0.001 |

| Substantia Nigra | 1.59 ± 0.35 | 1.12 ± 0.12 | <0.001 |

| Dentate Nucleus | 1.45 ± 0.33 | 1.09 ± 0.11 | <0.001 |

Table 2: Mean [¹⁸F]this compound SUVR in Key Brain Regions for Patients with Progressive Supranuclear Palsy - Richardson's Syndrome (PSP-RS) and Healthy Controls. Data adapted from Liu et al. (2023).

| Clinical Group | Global Visual Score | Global SUVR |

| Cognitively Unimpaired (CU) | 0 ± 0 | - |

| Mild Cognitive Impairment (AD-MCI) | 3.43 ± 3.35 | - |

| Alzheimer's Disease Dementia (AD-D) | 6.31 ± 2.97 | - |

Table 3: Visual and Quantitative Assessment of [¹⁸F]this compound Uptake in the Alzheimer's Disease Spectrum. Data adapted from Hsu et al. (2023).

Conclusion

This compound ([¹⁸F]APN-1607) has emerged as a powerful and versatile PET tracer for the in vivo visualization and quantification of tau pathology. Its ability to bind to both 3R and 4R tau isoforms with high affinity and low off-target binding addresses key limitations of previous-generation tracers. The detailed experimental protocols and quantitative data presented in this guide underscore its utility for researchers, scientists, and drug development professionals. As research continues, this compound is poised to play a pivotal role in advancing our understanding of tauopathies and in the development of novel therapeutic strategies.

References

- 1. 18F-APN-1607 Tau Positron Emission Tomography Imaging for Evaluating Disease Progression in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-Florzolotau PET imaging captures the distribution patterns and regional vulnerability of tau pathology in progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visual reading for [18F]this compound ([18F]APN-1607) tau PET imaging in clinical assessment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Associations of [18F]-APN-1607 Tau PET Binding in the Brain of Alzheimer’s Disease Patients With Cognition and Glucose Metabolism [frontiersin.org]

- 5. Cryo-EM structures of tau filaments from Alzheimer’s disease with PET ligand APN-1607 - PMC [pmc.ncbi.nlm.nih.gov]

Florzolotau ([¹⁸F]APN-1607): A Technical Guide on Preliminary Human Safety & Dosimetry Data

Disclaimer: The following information is a summary of preliminary human safety data for the diagnostic radiopharmaceutical Florzolotau ([¹⁸F]APN-1607). As a diagnostic agent administered in microdoses, this compound has not undergone traditional preclinical toxicology studies (e.g., LD50, carcinogenicity) typical for therapeutic agents. The data presented here pertains to its safety, biodistribution, and radiation dosimetry in human subjects from clinical trials.

Executive Summary

This compound ([¹⁸F]APN-1607) is a second-generation Positron Emission Tomography (PET) radioligand developed for the in-vivo imaging and quantification of pathological tau protein aggregates, which are hallmarks of neurodegenerative diseases such as Alzheimer's Disease (AD) and Progressive Supranuclear Palsy (PSP).[1][2] Clinical studies in healthy volunteers have demonstrated that intravenous administration of this compound is well tolerated, with no significant adverse events or clinically detectable pharmacological effects.[3][4] The primary routes of elimination are through the hepatobiliary and gastrointestinal pathways.[5] Radiation dosimetry analyses have established an acceptable effective dose, well within the limits for diagnostic imaging procedures. This document provides a consolidated overview of the available quantitative safety data, experimental protocols, and the mechanistic context of this compound's action.

Human Safety and Tolerability

In clinical studies involving healthy adult subjects, a single intravenous injection of [¹⁸F]this compound was found to be safe and well tolerated. No serious adverse events, clinically significant changes in vital signs, or electrocardiogram (ECG) readings were reported.

Table 1: Summary of Safety Assessments in Healthy Volunteers

| Parameter | Study Population | Dosage (IV) | Observation | Reference |

| Adverse Events | 3 healthy Japanese males | ~195 MBq | No adverse events or clinically detectable pharmacologic effects reported. | |

| Vital Signs | 3 healthy Japanese males | ~195 MBq | No significant changes observed post-administration. | |

| ECG | 3 healthy Japanese males | ~195 MBq | No significant changes observed post-administration. | |

| Blood & Urine Tests | 3 healthy Japanese males | ~195 MBq | No clinically meaningful changes in hematology, blood biochemistry, coagulation, or urinalysis. |

Pharmacokinetics and Biodistribution

Following intravenous injection, [¹⁸F]this compound is distributed throughout the body with the highest initial uptake observed in the liver. The tracer is observed to clear from the body primarily via the liver and intestines.

Table 2: Biodistribution of [¹⁸F]this compound in Healthy Volunteers (% Injected Dose - %ID)

| Organ | Initial Uptake (approx. 15 min post-injection) |

| Liver | 29.0 ± 4.0% |

| Intestine | 4.69 ± 1.65% |

| Brain | 2.13 ± 0.18% |

Radiation Dosimetry

Radiation dosimetry studies have been conducted to determine the absorbed radiation dose in various organs and the total effective dose to the body. These calculations are crucial for ensuring patient safety in diagnostic imaging. The highest absorbed doses were consistently observed in the organs of the excretory pathway.

Table 3: Estimated Absorbed Radiation Doses in Adults

| Organ | Miyamoto et al. (2023) (μGy/MBq) | Lin et al. (2024) (μSv/MBq) |

| Gallbladder wall | 508 | 151.42 |

| Right Colon Wall | - | 255.83 |

| Small Intestine | - | 218.67 |

| Liver | 79.4 | 84.15 |

| Pancreas | 42.5 | - |

| Upper Large Intestine | 34.2 | - |

| Left Colon Wall | - | 93.31 |

| Effective Dose | 19.7 μSv/MBq | 34.9 μSv/MBq |

Note: 1 μGy = 1 μSv for the radiation types involved in PET imaging.

The calculated effective dose for a typical administration of 185 MBq is approximately 3.64 mSv, and for 370 MBq is approximately 12.92 mSv. These values are within acceptable limits for radiodiagnostic procedures.

Experimental Protocols

Human Biodistribution and Dosimetry Study Protocol (Consolidated)

This section outlines a typical methodology consolidated from published studies.

-

Subject Recruitment: Healthy adult volunteers (e.g., 3 to 12 subjects) are enrolled after screening assessments, including physical examination, vital signs, ECG, and laboratory blood/urine tests.

-

Radiotracer Administration: Subjects receive a single intravenous bolus injection of [¹⁸F]this compound. The injected dose is typically between 195 MBq and 379 MBq.

-

PET/CT Imaging: Serial whole-body PET/CT scans (from head to mid-thigh) are acquired at multiple time points post-injection (e.g., starting at 15 minutes and continuing for several hours).

-

Data Analysis:

-

Regions of Interest (ROIs) are manually or semi-automatically drawn on the CT images for various source organs (e.g., liver, kidneys, brain, intestines).

-

Time-activity curves are generated for each organ to quantify the uptake and clearance of the radiotracer.

-

The Medical Internal Radiation Dose (MIRD) method is used to calculate the absorbed dose for each organ and the total effective dose, often using software like OLINDA/EXM.

-

-

Safety Monitoring: Vital signs, ECG, and adverse events are monitored throughout the study. Blood and urine samples are collected for safety laboratory tests at the end of the study.

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for a human biodistribution and radiation dosimetry study.

Caption: Simplified signaling context for this compound's mechanism of action.

References

- 1. Radiation dosimetry and pharmacokinetics of the tau PET tracer this compound (18F) in healthy Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APRINOIA Therapeutics Inc. receives “Study May Proceed” letter from FDA for a Phase 3 study of APN-1607 (this compound) for the diagnosis of Progressive Supranuclear Palsy | APRINOIA Therapeutics [aprinoia.com]

- 3. Radiation dosimetry and pharmacokinetics of the tau PET tracer this compound (18F) in healthy Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Human biodistribution and radiation dosimetry for the tau tracer [18F]this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Florzolotau: A Technical Guide to a Second-Generation Tau PET Tracer for Neurodegenerative Disease Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau ([¹⁸F]this compound, also known as APN-1607 or PM-PBB3) is a second-generation positron emission tomography (PET) tracer with high affinity for both 3R and 4R tau isoforms, making it a valuable tool for the in vivo visualization and quantification of tau pathology in a range of neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, data from key clinical studies, detailed experimental protocols, and potential future research directions. The information is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of tauopathies such as Alzheimer's disease (AD), progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), and frontotemporal lobe degeneration (FTLD).[1]

Introduction

The abnormal aggregation of tau protein in the brain is a hallmark pathological feature of several neurodegenerative disorders, collectively known as tauopathies.[3] The ability to accurately detect and quantify tau deposition in vivo is crucial for early diagnosis, differential diagnosis, disease monitoring, and the development of targeted therapies. This compound has emerged as a promising second-generation tau PET tracer, offering improved imaging properties and a higher signal-to-noise ratio compared to first-generation agents.[4] It has demonstrated efficacy in detecting tau pathologies in both animal models and human subjects.

Mechanism of Action

This compound is a fluorinated molecule designed to bind to tau aggregates. Cryo-electron microscopy studies have revealed that its binding sites are located in the β-helix of paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. It also binds within the C-shaped cavity of the SFs. This binding allows for the visualization and quantification of tau deposits in the brain using PET imaging.

Quantitative Data from Clinical Studies

Multiple studies have evaluated the diagnostic performance of [¹⁸F]this compound PET imaging in various tauopathies. The following tables summarize key quantitative findings.

Table 1: Diagnostic Accuracy of [¹⁸F]this compound PET in Differentiating Tauopathies

| Tauopathy | Diagnostic Accuracy |

| Alzheimer's Disease (AD) | 96.0% |

| Frontotemporal Lobe Degeneration (FTLD) | 94.4% |

| Progressive Supranuclear Palsy (PSP) | 93.7% |

| Corticobasal Degeneration (CBD) | 97.5% |

Table 2: Diagnostic Performance of [¹⁸F]this compound PET for Alzheimer's Disease

| Metric | Value |

| Accuracy | 96.0% |

| Sensitivity | 96.0% - 98.2% |

| Specificity | 96.0% - 96.7% |

| Positive Predictive Value (PPV) | 95.6% |

| Negative Predictive Value (NPV) | 96.4% |

Table 3: Diagnostic Performance of [¹⁸F]this compound PET for Progressive Supranuclear Palsy

| Metric | Value |

| Accuracy | 93.7% |

| Sensitivity | 64.4% |

| Specificity | 98.5% |

| Positive Predictive Value (PPV) | 87.0% |

| Negative Predictive Value (NPV) | 94.5% |

Table 4: Diagnostic Performance of [¹⁸F]this compound PET for Frontotemporal Lobe Degeneration and Corticobasal Degeneration

| Tauopathy | Sensitivity | Specificity | Accuracy |

| FTLD | 19.5% | 99.8% | 94.4% |

| CBD | 41.7% | 98.6% | 97.5% |

Experimental Protocols

This section details the methodologies employed in key [¹⁸F]this compound PET imaging studies.

Patient Cohort Selection

-

Inclusion Criteria: Studies typically include patients with cognitive complaints or suspected tauopathies, as well as a cohort of cognitively unimpaired or healthy controls. For specific disease cohorts like PSP, patients are diagnosed based on established clinical criteria.

-

Exclusion Criteria: Common exclusion criteria include the presence of unstable medical or psychiatric conditions and any contraindications to PET imaging.

-

Ethical Considerations: All studies involving human subjects must receive approval from the relevant institutional review boards or ethics committees, and all participants must provide informed consent.

[¹⁸F]this compound PET Image Acquisition and Processing

-

Radiotracer Administration: Subjects are intravenously injected with a specific dose of [¹⁸F]this compound, typically around 370 MBq or 185 MBq.

-

PET/CT Scanning: Whole-body or brain PET/CT scans are performed at specified time points post-injection.

-

Image Reconstruction and Processing: PET images are reconstructed using standard algorithms. For quantitative analysis, regions of interest (ROIs) are delineated, and standardized uptake value ratios (SUVRs) are calculated by normalizing the tracer uptake in a target region to a reference region, often the cerebellar gray matter.

Visual Interpretation of [¹⁸F]this compound PET Scans

In addition to quantitative analysis, visual assessment of [¹⁸F]this compound PET images by experienced nuclear medicine physicians or neurologists is a crucial component of the diagnostic workflow. A visual rating scale can be used to score the degree of tau accumulation in different brain regions. This method has shown a high correlation with quantitative SUVr measurements.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound research.

Caption: Diagnostic workflow incorporating [¹⁸F]this compound PET imaging.

Caption: Mechanism of this compound binding to pathological tau aggregates.

Potential Research Areas

The development and validation of [¹⁸F]this compound open up several avenues for future research:

-

Longitudinal Studies: Tracking the progression of tau pathology over time in individuals at risk for or in the early stages of tauopathies.

-

Therapeutic Monitoring: Using [¹⁸F]this compound PET as a biomarker to assess the efficacy of anti-tau therapies in clinical trials.

-

Correlation with Other Biomarkers: Investigating the relationship between tau pathology as measured by [¹⁸F]this compound PET and other biomarkers, such as those in cerebrospinal fluid or blood.

-

Exploring Atypical Tauopathies: Further characterizing the patterns of [¹⁸F]this compound uptake in rarer tauopathies to improve their diagnosis and understanding.

-

Advanced Image Analysis: Developing novel image analysis techniques to extract more subtle information from [¹⁸F]this compound PET scans, potentially revealing different subtypes or stages of disease.

Conclusion

[¹⁸F]this compound is a valuable and versatile tool in the field of neurodegenerative disease research. Its ability to sensitively and specifically detect both 3R and 4R tau aggregates in vivo has significant implications for the early and differential diagnosis of various tauopathies. The quantitative data and standardized protocols outlined in this guide provide a solid foundation for researchers and clinicians to incorporate [¹⁸F]this compound PET imaging into their studies and clinical practice. As research in this area continues, [¹⁸F]this compound is poised to play a critical role in advancing our understanding of tau-related neurodegeneration and in the development of effective treatments. The FDA has granted Fast Track Designation to this compound for the diagnosis of Progressive Supranuclear Palsy, underscoring its potential clinical utility. Furthermore, a Phase 3 clinical trial is underway to evaluate its efficacy and safety as a diagnostic marker in patients suspected to have PSP.

References

- 1. Role of 18F‐this compound PET in diagnostic and therapeutic decision‐making for cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APRINOIA Therapeutics Announces Fast Track Designation Granted by U.S. FDA to APN-1607 (this compound) for the Diagnosis of Progressive Supranuclear Palsy - BioSpace [biospace.com]

- 3. [18F]this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Frontiers | Visual reading for [18F]this compound ([18F]APN-1607) tau PET imaging in clinical assessment of Alzheimer’s disease [frontiersin.org]

Florzolotau: A Technical Guide to a Second-Generation Tau PET Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau, also known as APN1607 and PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo visualization and quantification of tau protein aggregates in the human brain.[1] Pathological aggregation of tau protein is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease (AD), progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), and frontotemporal dementia (FTD).[2][3] Unlike first-generation tau PET tracers, this compound exhibits a high affinity for both 3-repeat (3R) and 4-repeat (4R) tau isoforms, offering a broader utility in the differential diagnosis of these conditions.[2][3] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its use, and a summary of key quantitative data from clinical studies.

Physicochemical Properties

This compound is a fluorinated derivative of the PBB3 (pyridinyl-butadienyl-benzothiazole) scaffold. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | APN1607, PM-PBB3 | |

| Molecular Formula | C₂₀H₂₀FN₃O₂S | MedChemExpress |

| Molecular Weight | 385.46 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Storage | Dessicated at -20°C | MedChemExpress |

Mechanism of Action and Binding Profile

This compound is a diagnostic radiopharmaceutical that, when labeled with the positron-emitting isotope Fluorine-18 ([¹⁸F]this compound), allows for the visualization of tau aggregates using PET imaging.

Binding to Tau Fibrils

Cryo-electron microscopy studies have revealed that this compound binds to specific sites within the core of tau filaments. In paired helical filaments (PHFs) and straight filaments (SFs) characteristic of Alzheimer's disease, this compound has been shown to bind to the β-helix region. A key feature of this compound is its ability to bind to various isoforms of tau protein, which is crucial for differentiating between various tauopathies.

-

3R and 4R Tau Isoforms: this compound demonstrates high affinity for both 3R and 4R tau isoforms, making it a valuable tool for the diagnosis of a wide range of tauopathies.

-

Reduced Off-Target Binding: Compared to first-generation tau PET tracers, this compound exhibits reduced off-target binding to monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to an improved signal-to-noise ratio.

The binding of [¹⁸F]this compound to tau aggregates allows for the quantitative assessment of tau pathology in different brain regions, which can aid in diagnosis, tracking disease progression, and evaluating the efficacy of anti-tau therapies.

Experimental Protocols

Synthesis of [¹⁸F]this compound

The synthesis of the non-radioactive precursor for this compound is a multi-step process that is typically proprietary to the manufacturer. However, the radiosynthesis of [¹⁸F]this compound from its tosylate precursor is well-documented.

Materials:

-

Tosylate precursor of this compound

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dimethyl sulfoxide (DMSO)

-

Water for injection

-

Ethanol

-

Solid-phase extraction (SPE) cartridges (e.g., tC18)

-

Semi-preparative high-performance liquid chromatography (HPLC) system

Procedure:

-

[¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

-

Elution: The trapped [¹⁸F]Fluoride is eluted from the cartridge using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂ complex.

-

Nucleophilic Substitution: The tosylate precursor, dissolved in DMSO, is added to the reaction vessel containing the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

-

Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate [¹⁸F]this compound.

-

Formulation: The purified [¹⁸F]this compound is reformulated in a physiologically compatible solution, typically involving trapping on an SPE cartridge, washing with water for injection, and eluting with ethanol, followed by dilution with saline.

Note: Due to the light sensitivity of the benzothiazole-butadiene core, the manufacturing and injection of [¹⁸F]this compound should be performed under green light (510 nm).

PET Imaging Protocol

The following is a general protocol for [¹⁸F]this compound PET imaging in human subjects. Specific parameters may vary based on the scanner and the clinical or research question.

-

Patient Preparation: Patients are typically advised to fast for at least 4 hours prior to the scan. A comfortable and relaxed environment should be ensured.

-

Radiotracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously. The typical injected dose ranges from 185 MBq to 370 MBq.

-

Uptake Period: Following injection, there is an uptake period to allow for the radiotracer to distribute and bind to tau aggregates in the brain. This period is typically 80-90 minutes.

-

Image Acquisition: The patient is positioned in the PET scanner, and a static scan of the brain is acquired. The scan duration is typically 20 minutes.

-

Image Reconstruction: The acquired data is reconstructed using an iterative algorithm, such as 3D ordered subset expectation maximization (3D-OSEM), with corrections for attenuation, scatter, and random coincidences.

-

Image Analysis: The reconstructed PET images are co-registered with the patient's magnetic resonance imaging (MRI) scan for anatomical reference. Quantitative analysis is performed by calculating the Standardized Uptake Value Ratio (SUVR) in various regions of interest (ROIs), typically using the cerebellar cortex as a reference region due to its low tau pathology.

Quantitative Data

Biodistribution and Radiation Dosimetry

Studies in healthy volunteers have characterized the biodistribution and radiation dosimetry of [¹⁸F]this compound.

Table 1: Organ-Absorbed Dose of [¹⁸F]this compound in Healthy Adults

| Organ | Mean Absorbed Dose (μGy/MBq) |

| Gallbladder wall | 508 |

| Small intestine | 218.67 |

| Right colon wall | 255.83 |

| Left colon wall | 93.31 |

| Liver | 84.15 |

| Pancreas | 42.5 |

| Kidneys | 46.18 |

| Brain | 21.3 |

| Effective Dose (μSv/MBq) | 19.7 - 34.9 |

The primary routes of excretion for [¹⁸F]this compound are through the hepatobiliary and gastrointestinal pathways.

Clinical Performance in Tauopathy Diagnosis

[¹⁸F]this compound PET imaging has demonstrated high diagnostic accuracy in differentiating various tauopathies.

Table 2: Diagnostic Performance of [¹⁸F]this compound PET in Alzheimer's Disease

| Patient Group | N | Age (mean ± SD) | MMSE (mean ± SD) | Global Visual Score (mean ± SD) |

| Cognitively Unimpaired (CU) | 12 | 68.3 ± 7.2 | 29.3 ± 0.8 | 0 ± 0 |

| Mild Cognitive Impairment (AD-MCI) | 20 | 75.1 ± 6.9 | 25.1 ± 3.4 | 3.43 ± 3.35 |

| Alzheimer's Disease Dementia (AD-D) | 14 | 72.4 ± 8.1 | 18.9 ± 4.5 | 6.31 ± 2.97 |

A study on visual interpretation of [¹⁸F]this compound PET scans showed a high inter-observer agreement and a significant correlation between the global visual score and the severity of cognitive impairment.

Table 3: Regional [¹⁸F]this compound SUVR in Progressive Supranuclear Palsy (PSP)

| Brain Region | PSP Patients (SUVR, mean ± SD) | Healthy Controls (SUVR, mean ± SD) |

| Globus Pallidus | 1.85 ± 0.38 | 1.21 ± 0.14 |

| Subthalamic Nucleus | 1.91 ± 0.42 | 1.25 ± 0.16 |

| Substantia Nigra | 1.79 ± 0.35 | 1.23 ± 0.15 |

| Dentate Nucleus | 1.62 ± 0.31 | 1.18 ± 0.13 |

In patients with PSP, [¹⁸F]this compound uptake is significantly elevated in subcortical regions, consistent with the known distribution of tau pathology in this disease.

Table 4: Diagnostic Accuracy of a Decision Tree Model Using Visual Scores to Differentiate AD and PSP

| Sensitivity | Specificity | |

| Alzheimer's Disease (AD) | >85% | >85% |

| Progressive Supranuclear Palsy (PSP) | >85% | >85% |

Visual assessment of [¹⁸F]this compound PET scans using a decision tree model has shown high sensitivity and specificity in distinguishing between AD and PSP.

Safety and Tolerability

Clinical studies have demonstrated that intravenous injection of [¹⁸F]this compound is well-tolerated in human subjects. No serious adverse events related to the tracer have been reported. The effective radiation dose is within acceptable limits for diagnostic imaging procedures.

Conclusion

This compound is a promising second-generation tau PET imaging agent with broad applicability in the study and diagnosis of various tauopathies. Its ability to bind to both 3R and 4R tau isoforms with high affinity and low off-target binding provides a significant advantage over earlier tracers. The quantitative data from clinical studies support its utility in differentiating between different neurodegenerative diseases, tracking disease progression, and potentially as a biomarker in clinical trials for novel therapeutic agents. Further research and larger-scale clinical trials will continue to elucidate the full potential of this compound in the management of patients with tau-related neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell staining is a fundamental technique in life sciences research and drug development, enabling the visualization and quantification of cells and their components. This document provides detailed application notes and protocols for four commonly used cell staining methods: Immunofluorescence (IF), Flow Cytometry, Hematoxylin and Eosin (H&E) Staining, and Crystal Violet Staining. While the term "Florzolotau protocol" did not yield specific results, the following established protocols are essential for a wide range of applications, from basic research to clinical diagnostics.

Immunofluorescence (IF) Staining

Application: Immunofluorescence is a powerful technique used to visualize the localization of specific proteins or antigens within cells or tissues using fluorescently labeled antibodies.[1][2] It is widely used in basic research, disease diagnosis, and drug development to study protein expression, distribution, and co-localization.

Signaling Pathway: Indirect Immunofluorescence Detection

The following diagram illustrates the principle of indirect immunofluorescence, where a primary antibody binds to the target antigen, and a fluorescently labeled secondary antibody binds to the primary antibody, amplifying the signal.[1][2]

Experimental Protocol

This protocol is a general guideline for staining adherent cells grown on coverslips.[3]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

-

Primary Antibody (specific to the target protein)

-

Fluorophore-conjugated Secondary Antibody

-

Mounting Medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Culture: Seed cells on sterile coverslips in a petri dish and culture until the desired confluency.

-

Fixation:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 10-20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with Blocking Buffer for at least 60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each, protected from light.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a drop of mounting medium containing DAPI.

-

Seal the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Quantitative Data Summary

| Parameter | Typical Range/Value | Notes/Optimization |

| Cell Seeding Density | 1 x 10^4 - 1 x 10^5 cells/well | Optimize for desired confluency. |

| Fixative Concentration | 4% PFA or 100% Methanol | Methanol can be better for some antigens but may alter cell morphology. |

| Fixation Time | 10-20 minutes (PFA), 5-10 minutes (Methanol) | Over-fixation can mask epitopes. |

| Permeabilization Agent | 0.1-0.5% Triton X-100 | Saponin is a milder alternative. |

| Blocking Agent | 1-5% BSA or 5-10% Normal Serum | The serum should be from the same species as the secondary antibody. |

| Primary Antibody Dilution | 1:100 - 1:1000 | Titrate to determine the optimal signal-to-noise ratio. |

| Secondary Antibody Dilution | 1:200 - 1:2000 | Titrate to determine the optimal signal-to-noise ratio. |

Flow Cytometry Staining

Application: Flow cytometry is used for the analysis of single cells in a suspension. It allows for the rapid and quantitative measurement of multiple cellular characteristics, including cell size, granularity, and the expression of cell surface and intracellular proteins.

Experimental Workflow

The following diagram outlines the key steps in a typical flow cytometry staining protocol for cell surface markers.

Experimental Protocol

This protocol is for the direct immunofluorescence staining of cell surface markers.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)

-

Fc Receptor Blocking Antibody (e.g., anti-CD16/32)

-

Fluorochrome-conjugated Primary Antibody

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from whole blood, tissue culture, or other samples. Wash the cells three times in an isotonic phosphate buffer with 0.5% BSA by centrifugation at 350-500 x g for 5 minutes.

-

Cell Count and Viability: Perform a cell count and determine viability using a method like trypan blue exclusion. Viability should be greater than 90%.

-

Fc Receptor Blocking: Resuspend up to 1 x 10^6 cells in 100 µL of staining buffer. Add an Fc blocking antibody and incubate for 15 minutes at room temperature.

-

Antibody Staining: Add the fluorochrome-conjugated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Add 2 mL of staining buffer and centrifuge at 350-500 x g for 5 minutes. Decant the supernatant. Repeat the wash step.

-

Resuspension: Resuspend the cell pellet in 200-400 µL of staining buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.

Quantitative Data Summary

| Parameter | Typical Range/Value | Notes/Optimization |

| Cell Number per Sample | 1 x 10^5 - 1 x 10^6 cells | Ensure enough events for statistical analysis. |

| Centrifugation Speed | 350-500 x g | Higher speeds can damage cells. |

| Fc Block Incubation | 15 minutes | Reduces non-specific binding to Fc receptors on cells like macrophages and B cells. |

| Antibody Incubation Time | 30 minutes | Can be optimized (e.g., 1 hour on ice). |

| Antibody Concentration | 5-10 µL/10^6 cells or titrated amount | Must be titrated for each new antibody lot and cell type. |

Hematoxylin and Eosin (H&E) Staining

Application: H&E staining is the most widely used staining method in histology and pathology. It is used to examine the morphology of tissue sections. Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix in various shades of pink and red.

Experimental Workflow

The following diagram shows the sequential steps of H&E staining for paraffin-embedded tissue sections.

Experimental Protocol

This protocol is for staining paraffin-embedded tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Harris Hematoxylin solution

-

Acid Alcohol (e.g., 1% HCl in 70% ethanol)

-

Ammonia Water or Scott's Tap Water Substitute

-

Eosin Y solution

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5-10 minutes each.

-

Rehydrate through two changes of 100% ethanol for 2-5 minutes each, then 95% and 70% ethanol for 2 minutes each.

-

Rinse in distilled water.

-

-

Hematoxylin Staining:

-

Immerse in Harris hematoxylin for 5-10 minutes.

-

Wash in running tap water for 1-5 minutes.

-

-

Differentiation:

-

Dip slides in acid alcohol for 1-2 seconds to remove excess stain.

-

Rinse quickly in tap water.

-

-

Bluing:

-

Immerse in ammonia water or Scott's tap water substitute for 30-60 seconds until sections turn blue.

-

Wash in running tap water for 5 minutes.

-

-

Eosin Staining:

-

Immerse in eosin solution for 1-2 minutes.

-

Rinse quickly in distilled water.

-

-

Dehydration and Clearing:

-

Dehydrate through 95% ethanol and two changes of 100% ethanol for 2-5 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a drop of mounting medium and cover with a coverslip.

-

Quantitative Data Summary

| Parameter | Typical Range/Value | Notes/Optimization |

| Tissue Section Thickness | 4-5 µm | Thicker sections may require longer staining times. |

| Deparaffinization Time | 5-10 minutes per xylene change | Ensure complete removal of wax. |

| Hematoxylin Staining Time | 5-10 minutes | Varies with hematoxylin formulation and desired intensity. |

| Differentiation Time | 1-2 seconds | Over-differentiation will result in pale nuclear staining. |

| Eosin Staining Time | 1-2 minutes | Varies with eosin formulation and desired cytoplasmic contrast. |

Crystal Violet Staining

Application: Crystal violet staining is a simple and rapid method used to determine cell viability, proliferation, and cytotoxicity. It stains the nuclei and cytoplasm of adherent cells, and the amount of dye retained is proportional to the cell number.

Experimental Workflow

The following diagram illustrates the workflow for a crystal violet cell viability assay.